1,10-Dibromodecane-D20
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Overview
Description
1,10-Dibromodecane-D20 is a deuterium-labeled version of 1,10-Dibromodecane. It is a compound with the molecular formula C10D20Br2, where deuterium atoms replace the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium .
Scientific Research Applications
1,10-Dibromodecane-D20 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms involving deuterium-labeled compounds
Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium
Safety and Hazards
Mechanism of Action
Target of Action
1,10-Dibromodecane-D20 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds are often used in drug development for their unique properties . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which can potentially affect the metabolic stability of a drug .
Biochemical Pathways
Deuterium-labeled compounds are often used as tracers in biochemical studies to track the metabolic pathways of drugs .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This is due to the stronger carbon-deuterium bonds, which can result in slower metabolism and potentially improved pharmacokinetic properties .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development and biochemical studies .
Action Environment
Like other deuterium-labeled compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
1,10-Dibromodecane-D20 is synthesized through the bromination of decane-d20. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same bromination reaction but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,10-Dibromodecane-D20 undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .
Elimination Reactions: It can also undergo elimination reactions to form alkenes. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields decane-d20-diol, while elimination with potassium tert-butoxide yields decene-d20 .
Comparison with Similar Compounds
1,10-Dibromodecane-D20 is unique due to the presence of deuterium atoms, which impart distinct properties compared to similar compounds such as:
1,10-Dibromodecane: The non-deuterated version, which lacks the unique properties imparted by deuterium
1,10-Diiododecane: Another halogenated decane, but with iodine atoms instead of bromine, leading to different reactivity and applications
1,10-Dichlorodecane: Similar to 1,10-Dibromodecane but with chlorine atoms, resulting in different chemical behavior and uses
These comparisons highlight the uniqueness of this compound and its specific applications in scientific research .
Properties
IUPAC Name |
1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQHJCOHNAFHRE-KHKAULECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the this compound allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []
A: Deuteron NMR reveals that the C-D bonds within the this compound units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the this compound spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []
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